
(E)-Cefetamet Pivoxil
描述
(E)-Cefetamet Pivoxil is an oral third-generation cephalosporin prodrug, hydrolyzed in vivo to its active metabolite, cefetamet. It exhibits broad-spectrum activity against Gram-negative bacteria and select Gram-positive pathogens, particularly respiratory tract infections (RTIs) and urinary tract infections (UTIs). Key characteristics include:
- Antibacterial Spectrum: Effective against Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis, Streptococcus pneumoniae (non-penicillin-resistant strains), Neisseria gonorrhoeae, and Enterobacteriaceae. Limited activity against Staphylococcus aureus and Pseudomonas spp. .
- Pharmacokinetics: Oral bioavailability of ~50% when taken with food, plasma half-life of 2.2 hours, and renal excretion of unchanged cefetamet .
- Clinical Use: Approved for community-acquired RTIs (e.g., pneumonia, otitis media, pharyngotonsillitis) and UTIs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cefetamet Pivoxil involves several steps, starting from the core cephalosporin structure. The key steps include the introduction of the methoxyimino group and the formation of the pivoxil ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(E)-Cefetamet Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefetamet.
Oxidation and Reduction: These reactions can modify the cephalosporin core, affecting its antibacterial activity.
Substitution: Various substituents can be introduced to the cephalosporin nucleus to enhance its properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions with the aid of esterases.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of hydrolysis is cefetamet, the active antibacterial agent. Other reactions can yield various derivatives with modified antibacterial properties.
科学研究应用
Clinical Efficacy and Safety
1. Treatment of Respiratory and Urinary Infections in Toddlers
A significant clinical study evaluated the efficacy and safety of (E)-Cefetamet Pivoxil in toddlers suffering from community-acquired respiratory and urinary infections. In this open-label, randomized trial involving 301 toddlers, the antibiotic was administered in two different dosages (10 mg/kg and 20 mg/kg twice daily). The results indicated a successful therapeutic outcome in 95.4% of toddlers treated with this compound, compared to 85.3% for those receiving standard antibiotics such as cefaclor and amoxicillin . Adverse events were primarily gastrointestinal, occurring in about 14.7% of patients, but were generally mild to moderate.
2. Efficacy in Gonorrhea and Urinary Tract Infections
Clinical experience with over 1,000 patients demonstrated that this compound is effective against gonorrhea, with single doses achieving a cure rate of 90%. In cases of uncomplicated urinary tract infections, a single dose of 2 g resulted in a significantly higher cure rate compared to cefadroxil . For complicated urinary tract infections, similar success rates were observed with both drugs, indicating that this compound is a viable option for these conditions.
3. Acute Bacterial Rhinosinusitis
A multicenter randomized trial evaluated this compound against cefdinir for treating acute bacterial rhinosinusitis. The study found that both antibiotics had comparable clinical cure rates (82.4% for this compound versus 84.68% for cefdinir), with lower adverse reaction rates reported in the (E)-Cefetamet group . This suggests that this compound can serve as an effective alternative treatment option.
Special Populations
1. Diabetic Patients
Research has also focused on the application of this compound in diabetic patients with complicated urinary tract infections. A study involving 218 hospitalized patients revealed that the bacteriological eradication rate was similar between diabetic and non-diabetic groups (92% vs. 87.5%). This indicates that this compound maintains its effectiveness regardless of the patient's diabetic status .
Summary of Clinical Applications
Application | Population | Outcome | Adverse Effects |
---|---|---|---|
Respiratory & Urinary Infections | Toddlers | 95.4% success rate | Mild gastrointestinal issues |
Gonorrhea | General Population | 90% cure rate | Mild adverse effects |
Uncomplicated Urinary Tract Infections | General Population | Higher cure rate than cefadroxil | Mild adverse effects |
Acute Bacterial Rhinosinusitis | Adults | Comparable efficacy to cefdinir | Lower adverse reaction rates |
Complicated Urinary Tract Infections | Diabetic Patients | Similar efficacy in diabetic vs non-diabetic | No significant renal function impact |
作用机制
The antibacterial activity of (E)-Cefetamet Pivoxil is primarily due to its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The prodrug form, pivoxil, enhances oral bioavailability by protecting the active drug from degradation in the gastrointestinal tract.
相似化合物的比较
Cefetamet Pivoxil vs. Cefaclor (Second-Generation Cephalosporin)
Cefetamet Pivoxil vs. Cefdinir (Third-Generation Cephalosporin)
Cefetamet Pivoxil vs. Cefadroxil (First-Generation Cephalosporin)
Cefetamet Pivoxil vs. Amoxicillin-Clavulanate (Augmentin)
Key Advantages and Limitations
Advantages :
- Enhanced β-lactamase stability and activity against H. influenzae .
- Twice-daily dosing improves compliance vs. Cefaclor/Cefdinir .
- Effective single-dose regimen for gonorrhea and uncomplicated UTIs .
Limitations :
生物活性
(E)-Cefetamet Pivoxil is a third-generation cephalosporin antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article delves into its biological activity, including its mechanism of action, spectrum of activity, clinical efficacy, and tolerability based on diverse research findings.
Cefetamet Pivoxil is a prodrug that is hydrolyzed to its active form, cefetamet, which exerts its bactericidal effects primarily by inhibiting the final transpeptidation step in peptidoglycan synthesis. This occurs through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. The inhibition of PBPs leads to compromised cell wall structure and ultimately results in bacterial lysis and death .
Spectrum of Activity
Cefetamet exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Key pathogens affected include:
-
Gram-Positive Bacteria :
- Streptococcus pneumoniae
- Streptococcus pyogenes
- Haemophilus influenzae (including β-lactamase-producing strains)
-
Gram-Negative Bacteria :
- Escherichia coli
- Klebsiella pneumoniae
- Moraxella catarrhalis
However, it shows limited or no activity against certain pathogens such as Staphylococcus spp. and Pseudomonas spp. .
Table 1: In Vitro Activity of Cefetamet Against Common Pathogens
Pathogen | MIC (mg/L) | Activity Against β-lactamase Strains |
---|---|---|
Haemophilus influenzae | ≤ 0.25 | Yes |
Streptococcus pneumoniae | ≤ 0.5 | Limited |
Escherichia coli | ≤ 4 | Yes |
Klebsiella pneumoniae | ≤ 4 | Yes |
Moraxella catarrhalis | ≤ 1 | Yes |
Clinical Efficacy
Numerous clinical studies have evaluated the effectiveness of cefetamet pivoxil across various infections:
- Gonorrhea : A study showed that single doses of 1500 mg and 1200 mg were fully effective in treating gonorrhea .
- Urinary Tract Infections (UTIs) : In uncomplicated UTIs, a single dose of 2 g cefetamet pivoxil resulted in a cure rate of 90%, compared to 77% with cefadroxil . For complicated UTIs, similar outcomes were observed with a success rate of around 90% .
- Respiratory Infections : Cefetamet demonstrated an efficacy rate of approximately 89.4% in treating acute exacerbations of chronic bronchitis, comparable to cefaclor .
Table 2: Summary of Clinical Trials on Cefetamet Pivoxil
Infection Type | Dosage | Cure Rate (%) | Comparison Agent |
---|---|---|---|
Gonorrhea | 1500 mg | 100 | None |
Uncomplicated UTI | 2 g single dose | 90 | Cefadroxil (77) |
Complicated UTI | 2000 mg daily | 90 | Cefadroxil (76.5) |
Acute Bronchitis | Standard dose | 89.4 | Cefaclor (83) |
Tolerability and Side Effects
Cefetamet pivoxil is generally well tolerated, with mild to moderate adverse events reported in approximately 7.1% of patients. Gastrointestinal effects such as diarrhea, nausea, and vomiting were the most common side effects observed . Importantly, only a small fraction of patients discontinued treatment due to adverse effects.
Case Studies and Research Findings
A comprehensive review encompassing over 4,000 patients indicated that cefetamet pivoxil not only matched but often exceeded the efficacy of other commonly used antibiotics for respiratory and urinary tract infections . In diabetic patients with complicated UTIs, cefetamet showed comparable eradication rates to non-diabetic patients, demonstrating its effectiveness across different patient populations .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for quantifying (E)-Cefetamet Pivoxil in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and reproducibility. For example, a study analyzed impurities in 105 batches of cefetamet pivoxil hydrochloride using HPLC coupled with mass spectrometry (LC-MS) to differentiate isomers and degradation products . Key parameters include column selection (C18 columns), mobile phase optimization (e.g., phosphate buffer and acetonitrile gradients), and validation per ICH guidelines (linearity, precision, accuracy).
Q. How should stability studies for this compound be designed to assess degradation pathways?
Stability testing should include stress conditions (acid/base hydrolysis, oxidation, heat, and light exposure) to identify degradation products. For instance, forced degradation studies on cefetamet pivoxil hydrochloride revealed susceptibility to acidic/alkaline conditions and thermal stress, with LC-MS used to characterize degradation products . Follow ICH Q1A-Q1E guidelines for protocol design, including sample storage at varying temperatures/humidity levels and periodic analysis.
Q. What are the critical factors in designing bioavailability studies for this compound?
Use a crossover design with healthy volunteers or animal models, controlling variables like fasting state, dosing intervals, and biological fluid collection times. Analytical validation must ensure sensitivity to detect low plasma concentrations. Reference methodologies from pharmacokinetic studies on similar cephalosporins, emphasizing the need for robust LC-MS/MS protocols to distinguish parent drugs from metabolites .
Advanced Research Questions
Q. How can molecular docking and spectroscopic methods elucidate the interaction between this compound and biological targets?
A study combined fluorescence spectroscopy, UV-vis absorption, and molecular docking to investigate cefetamet pivoxil's binding mechanism with pepsin. Fluorescence quenching data revealed static quenching (indicating complex formation), while docking simulations identified binding sites and hydrogen bonding patterns . Researchers should validate computational results with experimental data and address limitations (e.g., solvent effects in docking models).
Q. What strategies resolve contradictions in this compound's efficacy data across in vitro and in vivo models?
Discrepancies may arise from differences in metabolic activation, protein binding, or bacterial load. Use a tiered approach:
- Compare minimum inhibitory concentrations (MICs) across bacterial strains in vitro.
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal infections to correlate drug exposure with efficacy.
- Validate findings using clinical isolates and standardized inoculum sizes .
Q. How can impurity profiling and isomer differentiation improve quality control of this compound formulations?
Advanced LC-MS/MS systems with chiral columns can separate (E)- and (Z)-isomers, which differ in antibacterial activity. A study identified unknown impurities in cefetamet pivoxil hydrochloride using high-resolution MS and compared fragmentation patterns with reference standards . Implement orthogonal methods (e.g., NMR for structural confirmation) and adhere to ICH Q3A-Q3D guidelines for impurity thresholds.
Q. Methodological Frameworks
Q. How to apply the PICOT framework to design clinical trials for this compound?
- Population : Patients with specific bacterial infections (e.g., urinary tract infections).
- Intervention : this compound at a defined dose and regimen.
- Comparison : Standard antibiotics (e.g., cephalexin) or placebo.
- Outcome : Clinical cure rate, microbiological eradication.
- Time : Follow-up duration (e.g., 7–14 days post-treatment). Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and address confounding variables (e.g., antibiotic resistance patterns) .
Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound research?
Use mixed-effects models to account for inter-study variability in meta-analyses. For preclinical data, apply Bland-Altman plots to assess agreement between assays. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify clinical relevance .
Q. Data Management and Reproducibility
Q. How to ensure reproducibility in spectroscopic studies of this compound?
Document instrument parameters (e.g., excitation/emission wavelengths, slit widths) and solvent conditions. Share raw spectral data and processing scripts (e.g., MATLAB or Python code) in supplementary materials. Reference standardized protocols from journals like Chinese Journal of Luminescence .
Q. What steps mitigate bias in comparative efficacy studies?
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。